

1H NMR and 13C NMR spectra of 2-Bromo-3-iodo-4-methylpyridine

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Compound of Interest

Compound Name: 2-Bromo-3-iodo-4-methylpyridine

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An In-Depth Technical Guide to the 1H and 13C NMR Spectra of **2-Bromo-3-iodo-4-methylpyridine**

Abstract

This technical guide provides a comprehensive analysis of the anticipated 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of **2-Bromo-3-iodo-4-methylpyridine**. In the absence of publicly available experimental spectra for this specific polysubstituted pyridine, this document leverages established principles of NMR spectroscopy, substituent effects in pyridine systems, and data from analogous compounds to predict and interpret its spectral characteristics. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who rely on NMR for the structural elucidation of complex heterocyclic molecules. A detailed, field-proven protocol for the acquisition of high-quality NMR data for this class of compounds is also provided.

Introduction: The Structural Significance of 2-Bromo-3-iodo-4-methylpyridine

2-Bromo-3-iodo-4-methylpyridine is a highly functionalized heterocyclic compound of significant interest in organic synthesis. As an important intermediate, it serves as a versatile building block for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical and agrochemical agents[1]. The strategic placement of three different substituents—a bromine atom, an iodine atom, and a methyl group—on the

pyridine ring offers a rich platform for regioselective functionalization through various cross-coupling reactions.

Given the critical role of unambiguous structural confirmation in modern chemical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide will provide a detailed predictive analysis of the ^1H and ^{13}C NMR spectra of **2-Bromo-3-iodo-4-methylpyridine**, offering a foundational reference for researchers working with this and structurally related compounds.

Predicted ^1H NMR Spectral Analysis

The ^1H NMR spectrum of **2-Bromo-3-iodo-4-methylpyridine** is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region from the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents, as well as the electron-donating nature of the methyl group.

Key Predicted Features:

- **Aromatic Protons (H-5 and H-6):** The pyridine ring contains two remaining protons at positions 5 and 6. These protons will appear as distinct signals due to their different electronic environments.
 - **H-6:** This proton is adjacent to the nitrogen atom, which strongly deshields it, causing a downfield shift. It is expected to appear as a doublet due to coupling with H-5.
 - **H-5:** This proton is further from the nitrogen and is influenced by the adjacent substituents. It will also appear as a doublet due to coupling with H-6.
- **Methyl Protons ($-\text{CH}_3$):** The protons of the methyl group at position 4 will appear as a singlet in the upfield region of the spectrum, as there are no adjacent protons to couple with.

Table 1: Predicted ^1H NMR Data for **2-Bromo-3-iodo-4-methylpyridine** (in CDCl_3)

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|-------------------|--|------------------------|-------------------------------------|
| H-6 | ~8.1 - 8.3 | Doublet (d) | ~5.0 |
| H-5 | ~7.0 - 7.2 | Doublet (d) | ~5.0 |
| -CH ₃ | ~2.4 - 2.6 | Singlet (s) | N/A |

Note: These are estimated values. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the one methyl carbon. The chemical shifts of the ring carbons are significantly influenced by the attached substituents.

Key Predicted Features:

- C-2 and C-3: These carbons are directly attached to the electron-withdrawing bromine and iodine atoms, respectively. This will cause a significant downfield shift for C-2 and a notable, though less pronounced, upfield shift for C-3 due to the heavy atom effect of iodine.
- C-4: The carbon bearing the methyl group will be influenced by both the methyl substituent and the adjacent iodine.
- C-5 and C-6: These carbons will have chemical shifts typical for substituted pyridines, with C-6 being the most downfield due to its proximity to the nitrogen atom.
- Methyl Carbon (-CH₃): The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Data for **2-Bromo-3-iodo-4-methylpyridine** (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ , ppm) |
|-------------------|--|
| C-2 | ~145 - 150 |
| C-3 | ~95 - 100 |
| C-4 | ~150 - 155 |
| C-5 | ~125 - 130 |
| C-6 | ~150 - 155 |
| -CH ₃ | ~20 - 25 |

Note: These are estimated values based on additive models and data from similar compounds.

[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of **2-Bromo-3-iodo-4-methylpyridine**, the following experimental protocol is recommended.

Materials & Equipment:

- **2-Bromo-3-iodo-4-methylpyridine** sample
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- High-quality 5 mm NMR tube and cap
- Pipette or syringe
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Spectrometer Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with appropriate window functions (e.g., exponential multiplication) to enhance signal-to-noise or resolution.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans will be required compared to the ^1H spectrum due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.
 - Calibrate the chemical shift scale. For CDCl_3 , the residual solvent peak for ^1H is at 7.26 ppm, and the ^{13}C peak is at 77.16 ppm.
 - Integrate the peaks in the ^1H spectrum to determine the relative proton ratios.
 - Analyze peak multiplicities and coupling constants to aid in structural assignment.

Visualization of Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of **2-Bromo-3-iodo-4-methylpyridine** and highlights the key proton and carbon atoms for NMR analysis.

Caption: Molecular structure of **2-Bromo-3-iodo-4-methylpyridine** with key NMR assignments.

Conclusion

This technical guide provides a detailed predictive framework for the ^1H and ^{13}C NMR spectra of **2-Bromo-3-iodo-4-methylpyridine**. By understanding the expected chemical shifts and coupling patterns, researchers can more efficiently and accurately characterize this important synthetic intermediate. The provided experimental protocol offers a robust method for acquiring high-quality NMR data, which is essential for unambiguous structure elucidation and for ensuring the purity of the compound in drug discovery and development workflows.

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